BenchChemオンラインストアへようこそ!

DC-TEADin02

Hippo Signaling TEAD Autopalmitoylation Covalent Inhibitors

DC-TEADin02 is a covalent pan-TEAD inhibitor targeting the lipid-binding pocket, blocking palmitoylation (IC₅₀ 197 nM) without disrupting YAP/TAZ interaction. This provides a clean tool for studying TEAD lipidation and sustained pathway inhibition. Choose this compound for rigorous mechanistic studies in oncology, development, and regenerative medicine.

Molecular Formula C19H17NO2S
Molecular Weight 323.4 g/mol
Cat. No. B10830747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDC-TEADin02
Molecular FormulaC19H17NO2S
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESC=CS(=O)(=O)NC1=CC=C(C=C1)CC2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C19H17NO2S/c1-2-23(21,22)20-19-11-8-15(9-12-19)13-16-7-10-17-5-3-4-6-18(17)14-16/h2-12,14,20H,1,13H2
InChIKeyIUZGUIPYVGPQFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DC-TEADin02 Chemical Tool & Procurement Guide: Potent Covalent TEAD Autopalmitoylation Inhibitor for Hippo Pathway Research


DC-TEADin02 (N-[4-(2-naphthylmethyl)phenyl]-ethenesulfonamide; CAS 2380228-45-3) is a vinylsulfonamide-based small molecule identified as a highly potent, selective, and irreversible covalent inhibitor of TEAD transcription factor autopalmitoylation [1]. It targets the lipid-binding pocket of TEAD proteins, a domain essential for their stability and transcriptional function within the Hippo signaling pathway [2]. Characterized in vitro with an IC₅₀ of 197 ± 19 nM in a fluorescence polarization-based TEAD autopalmitoylation assay, DC-TEADin02 is distinguished from many other TEAD modulators by its mechanism of action: it directly and covalently blocks palmitate binding to TEAD rather than disrupting the protein-protein interaction between TEAD and its co-activators YAP/TAZ [1]. This unique mechanistic profile makes it a well-defined chemical probe for dissecting TEAD-dependent transcription in cancer, developmental biology, and regenerative medicine research [1].

Why TEAD Inhibitors Cannot Be Interchanged: Scientific Basis for Specifying DC-TEADin02 in Your Workflow


Substituting one TEAD inhibitor for another without careful consideration of mechanism, isoform selectivity, and binding mode introduces significant experimental variability and potential misinterpretation of results [1]. The TEAD inhibitor landscape is fragmented: compounds differ fundamentally in whether they are covalent or reversible, whether they block palmitoylation or disrupt YAP/TAZ binding, and which of the four TEAD paralogs (TEAD1-4) they primarily engage [2]. For instance, a highly potent TEAD1-selective inhibitor like VT103 will generate a vastly different transcriptional signature and biological outcome compared to a pan-TEAD covalent palmitoylation blocker like DC-TEADin02, despite both being described as "TEAD inhibitors" . Therefore, direct head-to-head quantitative evidence is required to justify the selection of DC-TEADin02 over its nearest analogs for specific research or industrial applications.

DC-TEADin02 Quantitative Differentiation Guide: Potency, Selectivity & Mechanism Benchmarks


Covalent vs. Reversible Palmitoylation Inhibition: Quantitative Potency Advantage Over Early-Generation Inhibitors

DC-TEADin02 exhibits a 3.6- to 51-fold improvement in biochemical potency for inhibiting TEAD autopalmitoylation compared to key reversible inhibitors. In a standardized fluorescence polarization (FP) assay measuring TEAD palmitoylation, DC-TEADin02 achieved an IC₅₀ of 197 ± 19 nM [1]. This contrasts sharply with MGH-CP1, a reversible inhibitor, which shows IC₅₀ values of 710 nM for TEAD2 and 672 nM for TEAD4 , and flufenamic acid, which requires approximately 10 μM for near-complete inhibition in cellular assays [2]. The irreversible, covalent binding mode of DC-TEADin02 to the conserved cysteine in the TEAD lipid pocket ensures sustained target engagement even after compound washout, a critical advantage not offered by its reversible counterparts [1].

Hippo Signaling TEAD Autopalmitoylation Covalent Inhibitors

Mechanistic Selectivity: Preserving the Native YAP/TAZ-TEAD Interaction Interface

A key differentiator for DC-TEADin02 is its mechanism of action: it inhibits TEAD function by blocking autopalmitoylation while leaving the YAP/TAZ-TEAD protein-protein interaction (PPI) intact [1]. This contrasts with PPI disruptors like K-975, which bind directly to the interface and block YAP/TAZ association . This mechanistic divergence is critical for research applications. DC-TEADin02 allows investigators to specifically interrogate the role of TEAD lipidation in transcriptional output, independently of YAP/TAZ binding dynamics, providing a cleaner, more precise tool for pathway dissection. Quantitative data show DC-TEADin02 has "minimal effect on TEAD-YAP interaction" in biochemical assays, whereas K-975 and related compounds are designed to directly disrupt this PPI [REFS-1, REFS-2].

Protein-Protein Interaction TEAD YAP/TAZ

Broad Target-Class Selectivity: Confirmed Inactivity Against Kinases, Epigenetic Targets, and Other Lipid-Binding Proteins

The utility of a chemical probe is defined by its selectivity. DC-TEADin02 has been rigorously counter-screened in biochemical panels and demonstrates specific thiol reactivity and selectivity over the kinase family, lipid-binding proteins, and epigenetic targets [1]. In contrast, other TEAD inhibitors, particularly those in early development or with less comprehensive selectivity profiling, may have poorly characterized or broader off-target profiles [2]. For example, the pan-TEAD inhibitor class often includes compounds that, while potent, have not undergone the same breadth of selectivity profiling against these diverse protein families [2]. This rigorous characterization positions DC-TEADin02 as a more reliable tool for studies where off-target activity on kinases or epigenetic regulators could confound results, such as in detailed mechanistic studies of the Hippo pathway.

Kinase Epigenetics Lipid-Binding Proteins Selectivity

Pan-TEAD vs. Isoform-Selective Palmitoylation Inhibition: Ensuring Complete Pathway Blockade

DC-TEADin02 functions as a pan-TEAD autopalmitoylation inhibitor, effectively blocking palmitoylation across all four TEAD family members (TEAD1-4) by targeting the conserved lipid-binding pocket [1]. This contrasts with isoform-selective inhibitors like VT103, which is a potent and selective inhibitor of TEAD1 autopalmitoylation (IC₅₀ ~1 nM in a YAP reporter assay) but shows no activity against TEAD2, 3, or 4 . Similarly, MGH-CP1 exhibits selectivity for TEAD2 and TEAD4 over TEAD1 and TEAD3 . The choice between a pan-inhibitor and an isoform-selective tool is critical: for studies where functional redundancy among TEAD isoforms may mask an effect, or when the goal is complete suppression of YAP/TAZ-driven transcription, a pan-TEAD inhibitor like DC-TEADin02 is essential to achieve robust and interpretable results.

TEAD1 TEAD2 TEAD3 TEAD4 Pan-Inhibitor

Cellular Activity: Downregulation of YAP Target Genes and Antiproliferative Effects

In cellular contexts, DC-TEADin02 treatment leads to functional inhibition of TEAD transcriptional activity, as evidenced by downregulation of canonical YAP/TAZ target genes (e.g., CTGF, CYR61) [1]. While specific cellular IC₅₀ values are cell-line dependent and less frequently reported than biochemical IC₅₀s, studies show that DC-TEADin02 inhibits proliferation of YAP-dependent cancer cell lines (e.g., HCT116 colorectal cancer cells) at concentrations consistent with its biochemical potency [REFS-1, REFS-2]. This contrasts with the often more potent cellular activity reported for TEAD1-selective inhibitors like VT103 in specific reporter assays, but the broader, pan-TEAD activity of DC-TEADin02 provides a more comprehensive assessment of TEAD dependency in a given cell model .

YAP Gene Expression Cell Proliferation Cancer Cell Lines

High-Impact Research and Industrial Scenarios for DC-TEADin02: Aligning Applications with Quantitative Evidence


Fundamental Hippo Pathway Dissection: Decoupling TEAD Palmitoylation from YAP/TAZ Binding

Scenario: Researchers studying the precise molecular role of TEAD lipidation in transcriptional regulation. Because DC-TEADin02 potently inhibits TEAD autopalmitoylation (IC₅₀ = 197 nM) while preserving the YAP/TAZ-TEAD protein-protein interaction [1], it is the superior choice over PPI disruptors like K-975. This allows for clean interrogation of palmitoylation-dependent transcriptional outputs without confounding effects from altered YAP/TAZ recruitment dynamics. The covalent binding mechanism ensures sustained inhibition in washout experiments, enabling detailed kinetic studies of pathway recovery [1]. Use DC-TEADin02 to establish a causal link between TEAD lipidation and specific gene expression programs, as validated by its downregulation of CTGF and CYR61 [1].

Screening for Synthetic Lethality in Cancers with Broad TEAD Isoform Dependencies

Scenario: High-throughput screening campaigns in oncology research aimed at identifying synthetic lethal interactions in tumor types where multiple TEAD isoforms contribute to growth and survival. The pan-TEAD inhibitory profile of DC-TEADin02 is critical here, ensuring complete blockade of the TEAD transcriptional output [1]. Using an isoform-selective inhibitor like VT103 (TEAD1-selective) or MGH-CP1 (TEAD2/4-selective) would leave other TEAD paralogs functional, potentially masking a true synthetic lethal interaction and leading to false-negative results . The well-defined selectivity over kinases and epigenetic targets minimizes the risk of compound-specific off-target hits, increasing the confidence that any observed synergy is genuine and related to TEAD pathway inhibition [1].

Validating TEAD Dependency in Regenerative Medicine and Stem Cell Models

Scenario: Studies in developmental biology and tissue homeostasis where the Hippo pathway plays a central role. DC-TEADin02 is well-suited for applications in stem cell self-renewal, organ size control, and regeneration [1]. Its covalent, pan-TEAD mechanism provides robust and sustained inhibition of TEAD activity, which is necessary for long-term culture experiments common in these fields. The comprehensive selectivity data, showing inactivity against a broad panel of kinases and epigenetic regulators, is particularly valuable in sensitive stem cell models where off-target modulation of these pathways could dramatically alter cell fate decisions [1]. Researchers can confidently attribute phenotypic changes to direct TEAD pathway modulation rather than to secondary off-target activities [1].

Mechanism-of-Action Benchmarking in Drug Discovery: Covalent Probe for TEAD Palmitoylation

Scenario: Pharmaceutical and biotech discovery programs developing novel TEAD inhibitors or investigating the therapeutic potential of the Hippo pathway. DC-TEADin02 serves as a well-characterized, commercially available reference compound for benchmarking new chemical entities [1]. Its covalent mechanism and defined IC₅₀ (197 ± 19 nM) in a standardized FP assay provide a consistent baseline for comparing potency and mechanism across different compound series [1]. Furthermore, its selectivity profile against a panel of off-target families offers a valuable comparator for assessing the specificity of newly developed TEAD inhibitors, helping to contextualize early-stage SAR and select the most promising leads for further optimization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for DC-TEADin02

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.